molecular formula C9H11NO2 B056515 (S)-2-amino-2-p-tolylacetic acid CAS No. 119615-71-3

(S)-2-amino-2-p-tolylacetic acid

Cat. No. B056515
M. Wt: 165.19 g/mol
InChI Key: RZRRCPHBUKHOEY-QMMMGPOBSA-N
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Description

Synthesis Analysis

  • Synthesis Methods

    The synthesis of amino acid derivatives, including compounds similar to (S)-2-amino-2-p-tolylacetic acid, often involves complex processes. For instance, the synthesis of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects is achieved through reactions involving cysteine or glutathione with methacrylate-acrylate adducts to produce methacrylic monomers. These are then used in RAFT polymerization to create water-soluble macromolecular chain transfer agents (Ladmiral et al., 2015).

  • Catalysis in Synthesis

    Palladium-catalyzed auxiliary-directed sp(3) C-H functionalization has been used in the synthesis and transformation of α-amino acids. This method is particularly efficient for creating enantiopure α-amino acids with complex side chains (He et al., 2016).

Molecular Structure Analysis

  • Structural Features: The molecular structure of amino acid derivatives like (S)-2-amino-2-p-tolylacetic acid is characterized by their amino and carboxyl groups. These structures are often studied using techniques like X-ray crystallography, NMR, and UV-visible spectroscopy (Djordjevic et al., 1997).

Chemical Reactions and Properties

  • Reactivity: Amino acids, including derivatives like (S)-2-amino-2-p-tolylacetic acid, can participate in various chemical reactions. These include polymerization, functionalization, and the formation of complex structures (Eissmann & Weber, 2011).

Physical Properties Analysis

  • Solubility and Stability: The solubility and stability of amino acid derivatives are influenced by factors such as pH, temperature, and the presence of other chemical groups. For instance, the solubility of phosphino amino acids in water varies with the number of hydrophilic groups present (Karasik et al., 2001).

Chemical Properties Analysis

  • Chemical Bonding and Interaction: The chemical properties of amino acids are significantly influenced by their functional groups. For example, the bonding and interaction patterns in amino acids can be studied through their coordination behavior in complexes (Bruckner et al., 1993).

Scientific Research Applications

Chemical and Physicochemical Studies

Amino acids, including their spin-labeled versions like TOAC, have been extensively used in chemical and physicochemical studies. These applications include analyzing peptide backbones, dynamics, secondary structures, and interactions with membranes or other biomolecules. Specifically, the use of EPR spectroscopy, along with other techniques like X-ray crystallography and NMR, underscores the importance of amino acids in understanding peptide behaviors and interactions within biological systems (Schreier et al., 2012).

Biomedical Applications

Polymers based on amino acids have garnered attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable properties. These polymers, especially those derived from AB2 asymmetrical amino acids like L-lysine and L-glutamic acid, have been explored for their potential in drug and gene delivery systems. The ability to form highly branched structures offers unique advantages in creating efficient delivery vehicles for therapeutic agents, highlighting a promising area for the application of amino acid-based compounds (Thompson & Scholz, 2021).

Bioactive Peptides

The discovery of bioactive peptides within the sequences of milk proteins exemplifies the broad utility of amino acids in evoking a range of biological responses. These peptides, released through hydrolytic reactions, have applications in behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses, offering a window into the potential for (S)-2-amino-2-p-tolylacetic acid in similar roles. Applications have extended into dietary and pharmaceutical supplements, leveraging the antimicrobial properties of these peptides for consumer safety and therapeutic value (Clare & Swaisgood, 2000).

Sensor and Biosensor Development

The role of amino acids in the development of sensors and biosensors has been significant, particularly in the detection of other amino acids. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors has been explored, demonstrating the potential for (S)-2-amino-2-p-tolylacetic acid in creating devices that could monitor diseases or control the quality of pharmaceuticals (Dinu & Apetrei, 2022).

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact would be assessed. This information is crucial for handling and disposing of the compound safely.


Future Directions

This would involve discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRCPHBUKHOEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427275
Record name CHEMBL378582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-(4-methylphenyl)acetic acid

CAS RN

119615-71-3
Record name CHEMBL378582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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